molecular formula C15H13NO4 B2601696 2-[(2-Nitro-4-phenylphenoxy)methyl]oxirane CAS No. 2411247-89-5

2-[(2-Nitro-4-phenylphenoxy)methyl]oxirane

Cat. No.: B2601696
CAS No.: 2411247-89-5
M. Wt: 271.272
InChI Key: UUMLQWYXQHWNTA-UHFFFAOYSA-N
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Description

2-[(2-Nitro-4-phenylphenoxy)methyl]oxirane is an organic compound with a complex structure that includes an oxirane ring and a nitrophenyl group

Scientific Research Applications

2-[(2-Nitro-4-phenylphenoxy)methyl]oxirane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitro-4-phenylphenoxy)methyl]oxirane typically involves the reaction of 2-nitro-4-phenylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitro-4-phenylphenoxy)methyl]oxirane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The oxirane ring can be opened by nucleophiles, leading to the formation of different products.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(2-Amino-4-phenylphenoxy)methyl]oxirane, while nucleophilic ring opening of the oxirane can produce various alcohols and ethers.

Mechanism of Action

The mechanism of action of 2-[(2-Nitro-4-phenylphenoxy)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Nitrophenoxy)methyl]oxirane
  • 2-[(4-Chlorophenoxy)methyl]oxirane
  • 2-[(4-Methoxyphenoxy)methyl]oxirane

Uniqueness

2-[(2-Nitro-4-phenylphenoxy)methyl]oxirane is unique due to the presence of both the nitro group and the phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.

Properties

IUPAC Name

2-[(2-nitro-4-phenylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-16(18)14-8-12(11-4-2-1-3-5-11)6-7-15(14)20-10-13-9-19-13/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMLQWYXQHWNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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